molecular formula C12H12N2OS B1416902 4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine CAS No. 1094394-71-4

4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B1416902
CAS No.: 1094394-71-4
M. Wt: 232.3 g/mol
InChI Key: SBJDMVLVRZGOEQ-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound that features both benzofuran and thiazole rings These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be constructed through cyclization reactions. For instance, the reaction of 2-hydroxybenzaldehyde with an appropriate alkene under acidic conditions can yield the benzofuran core.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone. This step often requires the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

    Coupling of Benzofuran and Thiazole Rings: The final step involves coupling the benzofuran and thiazole intermediates. This can be achieved through a nucleophilic substitution reaction, where the amine group on the thiazole attacks an electrophilic carbon on the benzofuran ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine derivative. Sodium borohydride is a typical reducing agent used in such reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group on the thiazole ring. Reagents like alkyl halides can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Thiazolidine derivatives.

    Substitution: Alkylated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. The presence of both benzofuran and thiazole rings contributes to its ability to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to inhibit certain enzymes and receptors makes it a promising candidate for the treatment of diseases such as cancer and bacterial infections.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-(2-benzofuranyl)-1,3-thiazole have similar structures but differ in their substitution patterns.

    Thiazole Derivatives: Compounds such as 2-aminothiazole share the thiazole ring but lack the benzofuran moiety.

Uniqueness

The uniqueness of 4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine lies in its combined benzofuran and thiazole rings, which confer a distinct set of chemical and biological properties. This dual-ring system enhances its ability to interact with multiple biological targets, making it a versatile compound in scientific research and drug development.

Properties

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-7-11(14-12(13)16-7)9-2-3-10-8(6-9)4-5-15-10/h2-3,6H,4-5H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJDMVLVRZGOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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